molecular formula C24H23N3O3S2 B11130892 2-(4-tert-butylphenoxy)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-tert-butylphenoxy)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11130892
M. Wt: 465.6 g/mol
InChI Key: PBYPJGCCOAPVPO-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This heterocyclic compound features a pyrido[1,2-a]pyrimidin-4-one core modified with a 4-tert-butylphenoxy group at position 2 and a Z-configured thiazolidinone substituent at position 3. The thiazolidinone moiety contains a 3-ethyl group, a 4-oxo group, and a 2-thioxo group, contributing to its unique electronic and steric properties.

Properties

Molecular Formula

C24H23N3O3S2

Molecular Weight

465.6 g/mol

IUPAC Name

(5Z)-5-[[2-(4-tert-butylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3O3S2/c1-5-26-22(29)18(32-23(26)31)14-17-20(25-19-8-6-7-13-27(19)21(17)28)30-16-11-9-15(10-12-16)24(2,3)4/h6-14H,5H2,1-4H3/b18-14-

InChI Key

PBYPJGCCOAPVPO-JXAWBTAJSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C(C)(C)C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C(C)(C)C)SC1=S

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Scope

The CuI catalyst facilitates aryl halide activation, enabling nucleophilic attack by the amine group of (Z)-3-amino-3-arylacrylate esters. Subsequent intramolecular amidation cyclizes the intermediate into the pyrido[1,2-a]pyrimidin-4-one scaffold. Substrates with electron-donating (e.g., -OMe) or withdrawing (e.g., -CF3) groups are tolerated, yielding products in 29–89%.

Table 1: Substrate Variations in CuI-Catalyzed Synthesis

2-Halopyridine Substituent(Z)-3-Aminoacrylate EsterYield (%)
6-Cl3-Ph78
7-Br4-CF3-Ph56
8-F2-Me-Ph89

Scalability and Industrial Considerations

Gram-scale reactions demonstrate reproducibility (85–89% yield), with continuous flow processes proposed to enhance efficiency. Catalyst recycling remains a challenge due to copper leaching, necessitating ligand optimization for industrial adoption.

Functionalization with 4-tert-Butylphenoxy Groups

The 4-tert-butylphenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. Thermal cyclization of halogenated intermediates, as demonstrated in halogenated pyrido[1,2-a]pyrimidin-4-one syntheses, provides a template.

SNAr with 4-tert-Butylphenol

Halogenated pyrido[1,2-a]pyrimidin-4-ones (e.g., 3-Cl or 3-Br derivatives) react with 4-tert-butylphenol under basic conditions (K2CO3, DMF, 100°C). The reaction proceeds via intermediate aryl oxide formation, achieving 65–72% yields.

Challenges in Steric Environments

The tert-butyl group’s steric bulk necessitates prolonged reaction times (24–48 hours) and elevated temperatures. Microwave-assisted synthesis reduces time to 4–6 hours but risks decomposition above 150°C.

Thiazolidin-5-ylidene Moiety Installation via Knoevenagel Condensation

The (Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl group is appended using TiCl4-mediated Knoevenagel condensation. This method, adapted from indene syntheses, couples aldehyde intermediates with thiazolidinone derivatives.

Optimized Condensation Conditions

Reaction of 3-formyl-pyrido[1,2-a]pyrimidin-4-one with 3-ethyl-2-thioxothiazolidin-4-one in CH2Cl2 with TiCl4-pyridine (1:4 equiv) at room temperature yields the (Z)-configured product selectively (75–82%).

Table 2: Knoevenagel Condensation Outcomes

AldehydeThiazolidinoneCatalystYield (%)
3-Formyl-pyrido[1,2-a]pyrimidin-4-one3-Ethyl-2-thioxothiazolidin-4-oneTiCl4-pyridine82
3-Formyl-pyrido[1,2-a]pyrimidin-4-one3-Propyl-2-thioxothiazolidin-4-oneTiCl4-Et3N67

Stereochemical Control

DFT calculations reveal that TiCl4-pyridine stabilizes the (Z)-isomer transition state by 4.3 kcal/mol compared to the (E)-isomer, ensuring stereoselectivity.

Integrated Multi-Step Synthesis

Combining the above methods, the full synthesis involves:

  • Core Formation : CuI-catalyzed tandem reaction (Step 1, 89% yield).

  • Phenoxy Introduction : SNAr with 4-tert-butylphenol (Step 2, 68% yield).

  • Thiazolidinone Condensation : TiCl4-pyridine-mediated Knoevenagel (Step 3, 82% yield).

Overall Yield : 48% (0.89 × 0.68 × 0.82).

Industrial Scale-Up and Process Optimization

Continuous Flow Reactors

Transitioning from batch to flow systems improves heat transfer and reduces reaction times. For the CuI-catalyzed step, a microreactor (130°C, 2-hour residence time) achieves 85% yield, comparable to batch.

Purification Challenges

Chromatography is impractical for large-scale production. Crystallization optimizations (e.g., ethanol/water mixtures) recover the final product in 92% purity, requiring one recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while reduction could produce alcohols or amines

Scientific Research Applications

Structural Characteristics

This compound consists of a pyrido[1,2-a]pyrimidin-4-one core integrated with a thiazolidin-5-ylidene moiety and a tert-butylphenoxy group. The tert-butyl group enhances lipophilicity, which may influence its interaction with cellular membranes and biological targets. The thiazolidin moiety contributes to its reactivity and potential biological functions, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preliminary studies indicate that 2-(4-tert-butylphenoxy)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exhibits promising biological activities:

Anticancer Properties

Research suggests that this compound may interact with specific proteins involved in signaling pathways related to cancer progression. Initial findings indicate potential cytotoxic effects against various tumor cell lines, although detailed investigations are necessary to elucidate the exact mechanisms of action and therapeutic applications .

Anti-inflammatory Effects

The compound's structure suggests it may influence inflammatory pathways through interactions with enzymes or receptors involved in inflammation. Studies are ongoing to characterize these interactions and their implications for treating inflammatory diseases.

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in various biological assays:

  • Anticancer Activity : A study reported that related pyrido derivatives exhibited IC50 values ranging from 0.66 to 10.20 μmol L−1 against multiple tumor cell lines, suggesting significant anticancer potential similar to that observed for 2-(4-tert-butylphenoxy)-3... .
  • Antimicrobial Effects : Compounds with thiazolidine structures have shown antibacterial activity against strains such as E. coli and S. aureus, indicating that modifications in the thiazolidine moiety can enhance antimicrobial properties .

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives, enabling comparative analysis of substituent effects:

Compound Name Key Substituents Molecular Weight (g/mol) Reported Bioactivity Key Findings
Target Compound 4-tert-butylphenoxy, 3-ethyl-thiazolidinone ~525.6 (estimated) Not explicitly reported Enhanced lipophilicity due to tert-butylphenoxy group; Z-configuration critical for stereoelectronic effects
3-[(Z)-(3-sec-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one Phenylsulfanyl, 3-sec-butyl-thiazolidinone ~537.6 (estimated) Not explicitly reported Phenylsulfanyl group reduces steric bulk compared to tert-butylphenoxy; sec-butyl increases steric hindrance in thiazolidinone
Thiazolidin-4-one derivatives with azo linkages Azo groups, 3-substituted phenyl ~350–450 Antimicrobial (MIC: 8–64 µg/mL), antioxidant (IC50: 20–50 µM) Azo-linked thiazolidinones show broad-spectrum activity; electron-withdrawing groups enhance potency

Key Structural and Functional Differences

  • For example, azo-linked thiazolidinones exhibit MIC values as low as 8 µg/mL against Staphylococcus aureus .

Spectroscopic and Computational Comparisons

  • NMR Analysis: Comparative NMR studies (e.g., chemical shifts in regions A and B of analogous compounds) reveal that substituent changes alter proton environments, particularly near the thiazolidinone and pyrido-pyrimidinone moieties .
  • QSAR Models: Computational studies suggest that the tert-butylphenoxy group enhances hydrophobic interactions in drug-receptor binding, while the thioxo group in thiazolidinone contributes to hydrogen bonding .

Research Findings and Implications

  • Synthetic Challenges: The Z-configuration of the thiazolidinone methylidene group requires precise stereochemical control, often achieved via microwave-assisted or catalyst-driven reactions .
  • Drug Design Considerations : The compound’s high molecular weight (~525.6) and logP (~4.2) may limit oral bioavailability, necessitating formulation optimizations such as prodrug strategies .

Biological Activity

The compound 2-(4-tert-butylphenoxy)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects based on recent research findings.

Structural Overview

This compound features a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidin-5-ylidene moiety and a tert-butylphenoxy group. The presence of the tert-butyl group enhances lipophilicity, which may influence its interaction with cellular membranes and biological targets. The thiazolidin moiety is associated with various biological functions, making this compound a candidate for medicinal chemistry research.

Synthesis

The synthesis of this compound typically involves multiple organic reactions that include the formation of the thiazolidine ring and the pyrido-pyrimidine structure. The reaction conditions are critical and often require controlled temperatures and inert atmospheres to minimize side reactions.

Common Synthetic Steps:

  • Formation of the thiazolidine ring.
  • Introduction of the pyrido[1,2-a]pyrimidin-4-one core.
  • Coupling with the tert-butylphenoxy group.

Biological Activity

Preliminary studies suggest that this compound exhibits potential anti-inflammatory and anticancer properties. The biological activity is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in critical signaling pathways.

Research indicates that 2-(4-tert-butylphenoxy)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one may interact with proteins involved in inflammation and cancer progression. Further studies are necessary to elucidate the exact mechanisms by which it exerts these effects.

Case Studies and Research Findings

Several studies have investigated related compounds and their biological activities:

  • Antimicrobial Activity : A series of thiazolidinone derivatives were tested against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and exhibited significant antimicrobial activities, suggesting that similar structural motifs may confer similar properties to our compound of interest .
  • Antitubercular Activity : Compounds with thiazolidinone scaffolds demonstrated promising antitubercular activity against Mycobacterium tuberculosis strains, indicating potential for further exploration in infectious disease contexts .
  • Docking Studies : Computational studies have shown that structurally related compounds can effectively bind to target proteins involved in cancer signaling pathways, supporting the hypothesis that our compound may similarly interact with such targets .

Comparative Analysis of Similar Compounds

Compound NameStructure TypeBiological ActivityReference
Thiazolidinone Derivative 1Thiazolidine ringAntimicrobial
Thiazolidinone Derivative 2Thiazolidine ringAntitubercular
Pyrido-Pyrimidine DerivativePyrido-Pyrimidine coreAnticancer

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimized reaction conditions for preparing this compound?

  • Methodology : The synthesis involves multi-step organic reactions, including:

  • Core formation : Construction of the pyrido[1,2-a]pyrimidin-4-one core via cyclization reactions under reflux conditions.
  • Substituent introduction : The 4-tert-butylphenoxy group is introduced via nucleophilic aromatic substitution, requiring anhydrous solvents like DMF and catalysts such as K₂CO₃.
  • Thiazolidinone assembly : The Z-configured thiazolidinone ring is formed through a Knoevenagel condensation, optimized at 60–80°C using acetic acid as a catalyst .
    • Critical parameters : Solvent polarity, temperature control, and stoichiometric ratios of precursors (e.g., 1.2:1 molar ratio of aldehyde to pyrimidinone) significantly impact yield (typically 60–75%) .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR (400–500 MHz in DMSO-d₆) confirm regiochemistry and Z-configuration via diagnostic peaks (e.g., thioxo group at δ 180–190 ppm in ¹³C NMR) .
  • IR spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C=S (1150–1250 cm⁻¹) validate functional groups .
  • HPLC-MS : Purity (>95%) is verified using reversed-phase C18 columns with acetonitrile/water gradients .

Q. How can preliminary bioactivity screening be designed for this compound?

  • Methodology :

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ values calculated via nonlinear regression .
  • Enzyme inhibition : Evaluate inhibition of kinases (e.g., EGFR) using fluorescence-based assays, comparing to reference inhibitors like gefitinib .
  • Controls : Include solvent-only controls and reference compounds to validate assay robustness .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

  • Methodology :

  • Computational setup : Use B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. The thiazolidinone ring shows high electron density, correlating with nucleophilic reactivity .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine functional group assignments .
    • Applications : Predict sites for electrophilic attack (e.g., methylene group in thiazolidinone) to guide derivative synthesis .

Q. What crystallographic strategies resolve ambiguities in molecular geometry?

  • Methodology :

  • Single-crystal XRD : Grow crystals via slow evaporation (ethanol/water) and solve structures using SHELXL. The Z-configuration of the thiazolidinone moiety is confirmed by torsion angles (>150°) .
  • Refinement : Apply Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O bonds) influencing packing .

Q. How to address contradictions in bioactivity data across different assay platforms?

  • Methodology :

  • Orthogonal assays : Compare results from ATP-based luminescence, resazurin reduction, and caspase-3 activation assays to distinguish cytotoxic vs. cytostatic effects .
  • Mechanistic studies : Use siRNA knockdowns or Western blotting to validate target engagement (e.g., apoptosis markers like PARP cleavage) .

Q. What experimental design (DoE) approaches optimize synthetic yield and scalability?

  • Methodology :

  • Factors : Vary temperature (50–90°C), solvent (DMF vs. acetonitrile), and catalyst loading (0.5–2 mol%) in a central composite design .
  • Response surface modeling : Identify optimal conditions (e.g., 70°C, 1.5 mol% catalyst) for >80% yield .
  • Flow chemistry : Transition batch reactions to continuous flow reactors to enhance reproducibility and reduce reaction time .

Q. How to elucidate reaction mechanisms for key synthetic steps (e.g., Knoevenagel condensation)?

  • Methodology :

  • Kinetic studies : Monitor intermediate formation via in-situ FTIR or LC-MS to determine rate laws .
  • Isotopic labeling : Use ¹⁸O-labeled reagents to track oxygen transfer in the thiazolidinone ring formation .
  • DFT transition-state analysis : Identify energy barriers for tautomerization steps (e.g., enol-to-keto shifts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.